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Lasso peptides represent a unique class of ribosomally synthesized and post-translationally
modified peptides (RiPPs) characterized by a distinctive "lariat knot" or "rotaxane" structure.
This architecture, where the C-terminal tail of the peptide is threaded through and mechanically
trapped within an N-terminal macrolactam ring, confers remarkable stability against thermal
and proteolytic degradation. These properties, coupled with a diverse range of biological
activities, make lasso peptides highly attractive scaffolds for drug discovery and development.
This in-depth technical guide provides a comprehensive overview of the core concepts of lasso
peptide structure, biosynthesis, and characterization, complete with quantitative data, detailed
experimental protocols, and visual workflows to aid researchers in this exciting field.

The Knotted Architecture: Structural Features of
Lasso Peptides

The defining feature of a lasso peptide is its mechanically interlocked topology. This structure is
formed by an isopeptide bond between the N-terminal a-amino group of the peptide and the
side-chain carboxyl group of an acidic amino acid (Aspartate or Glutamate) typically at position
8 or 9. The C-terminal portion of the peptide is then threaded through this macrolactam ring.
The threaded conformation is maintained by bulky "plug” residues in the C-terminal tail that
sterically hinder its unthreading.
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Lasso peptides are generally 16 to 21 amino acids in length and can be categorized into
different classes based on the presence and arrangement of disulfide bonds, which can further
stabilize the knotted structure. The peptide can be conceptually divided into three regions: the
ring, the loop (the segment between the C-terminal residue of the ring and the plug residues),
and the tail (the portion extending beyond the plug residues).[1]

Quantitative Structural Data

The size of the macrolactam ring and the lengths of the loop and tail regions are critical
determinants of a lasso peptide's stability and biological activity. The following table
summarizes these structural parameters for a selection of well-characterized lasso peptides.

. . Loop Tail
Ring Size .
Lasso Total (resid Length Length Isopeptid  Referenc
residues
Peptide Residues (residues (residues e Linkage e(s)
) )
Microcin
21 8 11 2 Gly1l-Glu8 [1]
J25
Astexin-1 23 9 5 9 Gly1-Asp9 [2]
Lariatin A 18 8 3 7 Gly1l-Glu8 [3]
Capistruin 19 9 4 6 Gly1-Asp9
Anantin 17 8 1 8 Gly1-Asp8 [4115]
Propeptin 19 9 0 10 Gly1l-Asp9 [6][7]
RES-701-1 16 9 0 7 Glyl-Asp9  [8]
Sviceucin 19 9 3 7 Cysl1-Asp9
Xanthomon
17 7 4 6 Glyl-Asp7

inl

Biosynthesis: The Molecular Machinery Behind the
Knot
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Lasso peptides are synthesized on the ribosome as a linear precursor peptide, which then
undergoes a series of post-translational modifications to achieve its final knotted structure. The
biosynthetic gene cluster for a lasso peptide typically encodes a precursor peptide (A protein)
and a set of processing enzymes (B and C proteins, and sometimes a D protein).

Cytoplasm

Click to download full resolution via product page
Figure 1: Generalized biosynthetic pathway of lasso peptides.
The key steps in the biosynthesis are:

¢ Ribosomal Synthesis: The linear precursor peptide (A protein) is synthesized by the
ribosome. It consists of an N-terminal leader sequence and a C-terminal core peptide that
will become the mature lasso peptide.

e Enzyme Recognition and Binding: The leader peptide is recognized by the B protein (a
protease) or a B1/B2 protein complex.[9]

» Leader Peptide Cleavage: The B enzyme cleaves the leader peptide, exposing the N-
terminal amine of the core peptide. This step is often ATP-dependent.[10]
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o Folding and Cyclization: The C enzyme (a cyclase) catalyzes the formation of the isopeptide
bond between the N-terminal amine and the acidic residue side chain, forming the
macrolactam ring. This process is also ATP-dependent and is believed to occur on a pre-
folded core peptide, trapping the C-terminal tail within the newly formed ring.[10]

o Export (Optional): In some cases, a D protein, an ABC transporter, is present to export the
mature lasso peptide out of the cell, which can also confer immunity to the producing
organism.[4]

Physicochemical Properties and Biological Activity

The unique knotted structure of lasso peptides imparts exceptional stability and a range of
biological activities.

Thermal and Proteolytic Stability

Lasso peptides are renowned for their high resistance to thermal denaturation and proteolytic
degradation. This stability is a direct consequence of their compact, interlocked structure. The
bulky plug residues play a crucial role in preventing the unthreading of the tail from the ring,
even at elevated temperatures.

The following table summarizes the thermal stability and proteolytic resistance of selected
lasso peptides.
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Thermal Stability

Proteolytic Stability

Lasso Peptide . Reference(s)
(Tm or Condition) (Enzyme)
) ) Stable up to 95°C for Resistant to
Microcin J25 , [11]
4 hours Carboxypeptidase Y
_ T1/2=86+2°C (1 B
Astexin-2 AC3 Not specified [12]
hour)
_ T1/2=63+4°C(1 N
Astexin-3 Y15F Not specified [12]
hour)
o High resistance to Resistant to
Lariatin A ] ] [13][14]
denaturation Carboxypeptidase P
Stable against Resistant to
RES-701-1 , S [8]
proteolysis enzymatic digestion
) ) Resistant to standard
Anantin Highly stable [5]

sequencing methods

Biological Activity

Lasso peptides exhibit a wide array of biological activities, including antimicrobial, enzyme

inhibitory, and receptor antagonist functions. This makes them promising candidates for

therapeutic development.
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. . Target
. Biological . Potency (MIC,
Lasso Peptide . Organism/Rec . Reference(s)
Activity IC50, or Ki)
eptor
MIC =0.03-1
) ) o ) Escherichia caoli, pg/mL against
Microcin J25 Antimicrobial ] ) [15][16][17]
Salmonella various E. coli
strains
Antimicrobial ]
o ) Mycobacterium MIC =0.39
Lariatin A (anti- ] [18]
) tuberculosis pg/mL
mycobacterial)
Endothelin B Human
RES-701-1 Receptor Endothelin B IC50 =4-10 nM [91[12][19][20]
Antagonist Receptor
Atrial Natriuretic
) Factor (ANF) Bovine ANF
Anantin Kd =0.61 uM [21][22][23]
Receptor Receptor
Antagonist
Prolyl
Propeptin Endopeptidase Flavobacterium Ki=0.70 uM [24]
Inhibitor
Capistruin Antimicrobial Bacillus subtilis MIC =16 pg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of lasso

peptides.

Solid-Phase Peptide Synthesis (SPPS) of Precursor

Peptides

The chemical synthesis of the full lasso peptide structure is extremely challenging. However,

the linear precursor peptide can be readily synthesized using standard Fmoc-based solid-

phase peptide synthesis (SPPS).
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Objective: To synthesize the linear precursor peptide (leader + core) for subsequent in vitro
enzymatic cyclization.

Materials:

Fmoc-protected amino acids

e Rink Amide resin

e N,N-Dimethylformamide (DMF)
e Piperidine

e N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure

 Trifluoroacetic acid (TFA)
 Triisopropylsilane (TIS)

¢ Dichloromethane (DCM)

o Diethyl ether

Protocol:

e Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis
vessel.

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

» Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal residue of the
precursor) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to
the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
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» Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling
steps for each subsequent amino acid in the precursor peptide sequence.

o Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM.
Cleave the peptide from the resin and remove the side-chain protecting groups by treating
with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

» Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to
collect the peptide pellet, wash with ether, and dry. Purify the precursor peptide by reverse-
phase high-performance liquid chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized precursor peptide by
mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Enzymatic Cyclization

The biosynthesis of the lasso structure can be reconstituted in vitro by incubating the purified
precursor peptide with the purified processing enzymes.

Objective: To produce the mature lasso peptide from the synthetic or recombinantly expressed
precursor peptide.

Materials:

» Purified precursor peptide (e.g., McjA)

Purified B enzyme (e.g., McjB)

Purified C enzyme (e.g., McjC)

Reaction buffer (e.g., 50 mM Tris-HCI pH 8.0, 10 mM MgCI2, 1 mM DTT)

ATP solution

Incubator

Protocol:
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e Reaction Setup: In a microcentrifuge tube, combine the purified precursor peptide (e.g., to a
final concentration of 10 uM), the purified B enzyme (e.g., 1 uM), and the purified C enzyme
(e.g., 1 uM) in the reaction buffer.

« Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.

 Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a
specified time (e.g., 2-4 hours).

* Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution
(e.g., 10% formic acid).

e Analysis: Analyze the reaction products by RP-HPLC and mass spectrometry to detect the
formation of the mature lasso peptide and distinguish it from the unthreaded branched-cyclic
byproduct.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of
lasso peptides in solution.

Objective: To determine the solution structure of a purified lasso peptide.

Materials:

 Purified lasso peptide (typically >95% purity, 1-5 mg)

* NMR buffer (e.g., 90% H20/10% D20 or a deuterated organic solvent like DMSO-d6)
* NMR spectrometer

Protocol:

o Sample Preparation: Dissolve the purified lasso peptide in the NMR buffer to a final
concentration of 1-2 mM.

o Data Acquisition: Acquire a series of 2D NMR spectra, including:
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o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations
between protons that are close in space (< 5 A), providing distance restraints.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached 13C or 15N nuclei (if isotopically labeled).

o Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei to
specific atoms in the peptide sequence.

o Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along
with dihedral angle restraints derived from coupling constants, to calculate a family of 3D
structures that are consistent with the NMR data using software such as CYANA or XPLOR-
NIH.

» Structure Validation: Validate the quality of the calculated structures using programs like
PROCHECK-NMR to assess stereochemical parameters.

Structure Determination by X-ray Crystallography

X-ray crystallography can provide a high-resolution atomic structure of a lasso peptide in its
crystalline state.

Objective: To determine the crystal structure of a purified lasso peptide.

Materials:

Highly purified lasso peptide (>98%)

Crystallization screens (various buffers, precipitants, and additives)

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

X-ray diffractometer

Protocol:
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» Crystallization Screening: Screen a wide range of crystallization conditions by mixing the
purified lasso peptide solution with various crystallization reagents in small droplets.

o Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single
crystals suitable for X-ray diffraction.

» Crystal Harvesting and Cryo-protection: Carefully harvest a single crystal and transfer it to a
cryoprotectant solution to prevent ice formation during data collection at cryogenic
temperatures.

o X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose
it to a high-intensity X-ray beam. Collect the diffraction data as the crystal is rotated.

o Data Processing and Structure Solution: Process the diffraction data to obtain a set of
structure factors. Solve the phase problem using methods like molecular replacement (if a
homologous structure is available) or experimental phasing.

e Model Building and Refinement: Build an atomic model of the lasso peptide into the electron
density map and refine the model against the diffraction data to obtain the final crystal
structure.

Mass Spectrometry for Structural Characterization

Mass spectrometry is an indispensable tool for confirming the mass of lasso peptides,
analyzing their fragmentation patterns to verify the lasso topology, and distinguishing them from
their unthreaded topoisomers.

Objective: To confirm the molecular weight and characterize the fragmentation of a lasso
peptide.
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Figure 2: General workflow for mass spectrometry analysis of lasso peptides.

Protocol:
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o Sample Preparation: Dissolve the purified lasso peptide in a suitable solvent for mass
spectrometry (e.g., 50% acetonitrile/0.1% formic acid).

e Intact Mass Measurement (MS1): Infuse the sample into the mass spectrometer and acquire
a full scan (MS1) to determine the accurate molecular weight of the peptide. The observed
mass should correspond to the cyclized form (loss of one water molecule from the linear
precursor's core peptide).

o Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of the lasso peptide and subject
it to fragmentation using Collision-Induced Dissociation (CID) or Electron Transfer
Dissociation (ETD).

o Fragmentation Analysis: Analyze the resulting MS/MS spectrum. A key signature of the lasso
topology is the presence of fragment ions (b- and y-ions) that retain the mechanically
interlocked ring and tail, which is not observed for the unthreaded branched-cyclic isomer.
[11]

Conclusion

Lasso peptides represent a structurally fascinating and biologically potent class of natural
products. Their exceptional stability and diverse activities make them prime candidates for the
development of novel therapeutics. A thorough understanding of their unique knotted structure,
the intricate biosynthetic machinery that creates it, and the specialized experimental techniques
required for their study is crucial for advancing research in this field. This guide provides a
foundational resource for scientists and researchers, offering the necessary data, protocols,
and conceptual frameworks to explore and harness the potential of these remarkable
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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